2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C10H13F2NO2 This compound is characterized by the presence of a difluorophenyl group attached to a propane-1,3-diol backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-difluorobenzylamine with glycidol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the hydroxyl groups facilitate interactions through hydrogen bonding. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-{[(2,3-Difluorophenyl)methyl]amino}propane-1,2-diol: Similar structure but with different positioning of hydroxyl groups.
2-Methyl-1,3-propanediol: Lacks the difluorophenyl group, used in polymer and coating applications.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of a methylamino linkage.
Uniqueness
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of both difluorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13F2NO2 |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13F2NO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChI Key |
BRUOBQATQFWRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(CO)CO)F)F |
Origin of Product |
United States |
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